Cimiside B is a compound that has been identified as having significant biological activity. It is one of the active components found in the Cimicifugae Rhizome, a plant traditionally used in various disorders, including inflammation. The interest in Cimiside B and related compounds has grown due to their potential therapeutic applications in fields such as oncology, cardiovascular diseases, and viral infections.
Cimiside B-related compounds have shown promise in the treatment of cancer. For instance, cimigenoside has been found to inhibit the proliferation and metastasis of human breast cancer cells by targeting the γ-secretase/Notch axis, leading to the suppression of mitochondrial apoptosis and epithelial-mesenchymal transition (EMT)3. Similarly, cimiside E has been reported to induce cell cycle arrest and apoptosis in gastric cancer cells, suggesting its potential as a chemopreventive agent6.
The anti-inflammatory properties of Cimiside B-related compounds may also have implications for cardiovascular diseases. For example, cinnamtannin B-1, which shares similar biological activities, has been shown to inhibit platelet aggregation, an essential factor in thrombotic disorders5. This effect is particularly beneficial for patients with conditions like diabetes, where platelet function is often compromised.
In the context of viral infections, studies have demonstrated that compounds similar to Cimiside B, such as cinobufacini and its components bufalin and cinobufagin, exhibit anti-hepatitis B virus activities. These compounds have been found to inhibit the secretion of HBV antigens and the expression of HBV mRNA in HepG2.2.15 cells7.
Cimiside B is predominantly sourced from the roots of Cimicifuga racemosa, also known as black cohosh. This plant has been utilized in traditional medicine for its anti-inflammatory, analgesic, and hormonal balancing effects. The extraction of Cimiside B involves various methods, including solvent extraction and chromatographic techniques, which allow for the isolation of this specific compound from the complex mixture of phytochemicals present in the plant material.
Cimiside B is classified as a triterpenoid saponin. Triterpenoids are a class of chemical compounds composed of three terpene units, which contribute to their diverse biological activities. Saponins are notable for their surfactant properties and their ability to form complexes with cholesterol, impacting membrane integrity and functionality.
The synthesis of Cimiside B can be approached through both natural extraction and synthetic methodologies. The natural extraction involves the use of organic solvents to separate the compound from plant materials. On the synthetic side, various chemical reactions can be employed to create Cimiside B from simpler organic precursors.
Cimiside B has a complex molecular structure characterized by multiple rings and functional groups typical of triterpenoid saponins. Its molecular formula is typically represented as .
Cimiside B undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:
These reactions are typically carried out under controlled laboratory conditions using reagents that facilitate specific transformations while minimizing side reactions.
The mechanism by which Cimiside B exerts its effects involves several pathways:
Research indicates that Cimiside B's action on estrogen receptors may contribute significantly to its therapeutic effects in hormone-related conditions.
Cimiside B has several applications in scientific research and potential therapeutic contexts:
Cimiside B is classified as a glycoside alkaloid, a group characterized by nitrogen-containing alkaloid cores linked to sugar moieties. This dual structure confers amphiphilic properties, enabling interactions with biological membranes and cellular targets. The alkaloid component typically derives from triterpenoid aglycones, while the glycosidic portion enhances solubility and target specificity. In Cimiside B, the alkaloid core is a cycloartane-type triterpenoid, distinguishing it from true alkaloids by its biogenetic origin via the terpenoid pathway rather than amino acid metabolism [2] [6] [9].
Cimiside B has the molecular formula C₄₀H₆₄O₁₃ and a precise molecular weight of 752.93 g/mol. This formula reflects its complex terpenoid-glycoside architecture, comprising a C30 triterpene unit conjugated to two hexose sugars (e.g., xylose or glucose). The high oxygen content (13 oxygen atoms) arises from hydroxyl groups, ether linkages, and glycosidic bonds. Its calculated density is 1.39 g/cm³, and predicted pKa of 12.82 indicates weak acidity, likely from hydroxyl groups [1] [6] [2].
The molecule contains 12 chiral centers, primarily in the triterpenoid core and sugar units. The cycloartane skeleton features trans-fused A/B rings and a characteristic 9,10-seco bond. Glycosidic linkages are β-configured, confirmed by NMR coupling constants (J = 6–8 Hz). Absolute configuration at C-23 and C-24 is typically 23R,24S, as established in related cimigenol derivatives. Stereoisomerism significantly impacts biological activity; α-anomers or epimerized aglycones show reduced efficacy [1].
Table 1: Key Molecular Properties of Cimiside B
Property | Value |
---|---|
Molecular Formula | C₄₀H₆₄O₁₃ |
Molecular Weight | 752.93 g/mol |
Chiral Centers | 12 |
Density (Predicted) | 1.39 ± 0.1 g/cm³ |
pKa (Predicted) | 12.82 ± 0.70 |
Solubility | DMSO, methanol, ethanol |
UPLC-Q-TOF-MS/MS analysis of Cimiside B in positive ion mode ([M+H]⁺ m/z 753.93) reveals signature fragmentation pathways:
Table 2: Major MS/MS Fragments of Cimiside B
m/z | Ion Composition | Fragmentation Pathway |
---|---|---|
753.93 | [M+H]⁺ | Molecular ion |
591.42 | C₃₄H₅₄O₈⁺ | Loss of first xylose (162 Da) |
429.31 | C₂₈H₄₄O₄⁺ | Loss of second xylose (162 Da) |
189.08 | C₁₄H₂₁O₂⁺ | A-ring cleavage |
175.07 | C₁₁H₁₉O₂⁺ | Aglycone signature fragment |
¹H and ¹³C NMR (500 MHz, CDCl₃/pyridine-d₅) assignments:
Compounds Mentioned in Article
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1